molecular formula C15H20N2O2 B13995229 Tert-Butyl 3',6'-dihydro-3,4'-bipyridine-1'(2'H)-carboxylate CAS No. 690261-74-6

Tert-Butyl 3',6'-dihydro-3,4'-bipyridine-1'(2'H)-carboxylate

Cat. No.: B13995229
CAS No.: 690261-74-6
M. Wt: 260.33 g/mol
InChI Key: AATBXDKTHPKZFY-UHFFFAOYSA-N
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Description

Tert-Butyl 3’,6’-dihydro-3,4’-bipyridine-1’(2’H)-carboxylate is a complex organic compound that belongs to the class of bipyridines. Bipyridines are known for their versatile applications in various fields, including chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a tert-butyl group and a bipyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 3’,6’-dihydro-3,4’-bipyridine-1’(2’H)-carboxylate typically involves the following steps:

    Formation of the Bipyridine Core: This can be achieved through a coupling reaction between two pyridine rings. Common reagents include palladium catalysts and ligands.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bipyridine core allows for various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction may produce dihydrobipyridines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various reactions.

    Materials Science: It can be used in the synthesis of advanced materials, such as conductive polymers and metal-organic frameworks.

Biology and Medicine

    Drug Development: The bipyridine core is a common motif in drug design, and derivatives of this compound may exhibit biological activity.

    Biological Probes: It can be used as a fluorescent probe in biological imaging and diagnostics.

Industry

    Electronics: The compound may be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which Tert-Butyl 3’,6’-dihydro-3,4’-bipyridine-1’(2’H)-carboxylate exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.

    Phenanthroline: A related compound with a similar structure but different electronic properties.

Uniqueness

Tert-Butyl 3’,6’-dihydro-3,4’-bipyridine-1’(2’H)-carboxylate is unique due to the presence of the tert-butyl group and the specific substitution pattern on the bipyridine core. This unique structure may confer distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

690261-74-6

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

tert-butyl 4-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-9-6-12(7-10-17)13-5-4-8-16-11-13/h4-6,8,11H,7,9-10H2,1-3H3

InChI Key

AATBXDKTHPKZFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=CC=C2

Origin of Product

United States

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